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molecular formula C15H24N2 B8405081 1-(phenylmethyl)-N-propyl-3-pyrrolidinemethanamine

1-(phenylmethyl)-N-propyl-3-pyrrolidinemethanamine

Cat. No. B8405081
M. Wt: 232.36 g/mol
InChI Key: FJYAGSRZOYKZCA-UHFFFAOYSA-N
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Patent
US04604401

Procedure details

A mixture of 14.0 g (60.0 mmole) of 1-(phenylmethyl)-N-propyl-3-pyrrolidinemethanamine, 1.0 g of 20% palladium on carbon and 140 ml of methanol was shaken in an atmosphere of hydrogen at about 50 psi and room temperature for 24 hours. The catalyst was removed by filtering through Celite, the filtrate concentrated and distilled in vacuo to give 7.1 g of N-propyl-3-pyrrolidinemethanamine, bp 49°-50° C./0.25 mm.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:12][CH2:11][CH:10]([CH2:13][NH:14][CH2:15][CH2:16][CH3:17])[CH2:9]2)C=CC=CC=1.[H][H]>[Pd].CO>[CH2:15]([NH:14][CH2:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1)[CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CC(CC1)CNCCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CC)NCC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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